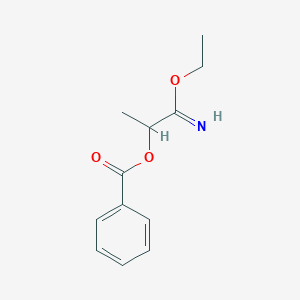
1-Ethoxy-1-iminopropan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-iminopropan-2-yl benzoate is a chemical compound with the molecular formula C12H15NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an ethoxy group, an imino group, and a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-iminopropan-2-yl benzoate typically involves the reaction of benzoic acid with an appropriate ethoxy-imino compound. One common method is the esterification of benzoic acid with 1-ethoxy-1-iminopropan-2-ol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-iminopropan-2-yl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield benzoic acid and the corresponding ethoxy-imino compound.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and 1-ethoxy-1-iminopropan-2-ol.
Reduction: 1-Ethoxy-1-aminopropan-2-yl benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1-iminopropan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-iminopropan-2-yl benzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester of benzoic acid with an ethyl group instead of an ethoxy-imino group.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group.
Benzyl benzoate: An ester of benzoic acid with a benzyl group.
Uniqueness
1-Ethoxy-1-iminopropan-2-yl benzoate is unique due to the presence of both an ethoxy and an imino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler esters like ethyl or methyl benzoate.
Properties
CAS No. |
830328-57-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(1-ethoxy-1-iminopropan-2-yl) benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3 |
InChI Key |
XPVFZKNTTNMVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















